molecular formula C11H17NO3 B1351273 1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid CAS No. 700815-60-7

1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid

Cat. No.: B1351273
CAS No.: 700815-60-7
M. Wt: 211.26 g/mol
InChI Key: AAZDBTUTEIYUAL-UHFFFAOYSA-N
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Description

1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a cyclobutylcarbonyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid moiety at the 4-position. Its molecular formula is C₁₁H₁₅NO₃ (molecular weight: 215.24 g/mol). The cyclobutyl group introduces steric constraints and moderate lipophilicity, while the carboxylic acid enhances water solubility through ionization. This compound is likely used as an intermediate in pharmaceutical synthesis, leveraging its balanced physicochemical properties for drug design .

Properties

IUPAC Name

1-(cyclobutanecarbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c13-10(8-2-1-3-8)12-6-4-9(5-7-12)11(14)15/h8-9H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZDBTUTEIYUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384628
Record name 1-(Cyclobutanecarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700815-60-7
Record name 1-(Cyclobutylcarbonyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700815-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Cyclobutanecarbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of Piperidine-4-carboxylic Acid

The key step is the acylation of the piperidine nitrogen with cyclobutylcarbonyl chloride (cyclobutylcarbonyl chloride is the acid chloride derivative of cyclobutanecarboxylic acid). The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

Typical procedure:

  • Dissolve piperidine-4-carboxylic acid or its salt in an appropriate solvent such as dichloromethane or tetrahydrofuran.
  • Add a base such as triethylamine or pyridine to neutralize the hydrochloric acid generated.
  • Slowly add cyclobutylcarbonyl chloride dropwise at low temperature (0–5 °C) to control the reaction rate.
  • Stir the reaction mixture at room temperature for several hours to ensure complete acylation.
  • Quench the reaction with water, extract the product into an organic phase, and purify by recrystallization or chromatography.

This method is analogous to the preparation of related compounds such as 1-(cyclopentylcarbonyl)piperidine-4-carboxylic acid, where cyclopentanecarbonyl chloride is used similarly.

Protection and Esterification Strategies (Optional)

In some synthetic routes, the carboxylic acid group is protected as an ester (e.g., methyl ester) or as a Boc-protected amine to facilitate selective reactions.

  • For example, N-Boc-piperidine-4-carboxylic acid methyl ester can be synthesized first, then subjected to acylation at the nitrogen, followed by deprotection to yield the free acid.
  • Esterification can be achieved using reagents like iodomethane in the presence of potassium carbonate or via diazomethane methylation.
  • Boc protection is typically introduced using Boc anhydride in the presence of a base at low temperature.

These steps help improve yields and selectivity, especially when multiple reactive sites are present.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Acylation Cyclobutylcarbonyl chloride, triethylamine 0–5 °C (addition), then RT 2–6 hours Anhydrous solvent, inert atmosphere preferred
Protection (Boc) Boc anhydride, triethylamine 0 °C to RT 16 hours Used if amine protection needed
Esterification Iodomethane, K2CO3, DMF RT 3 hours For methyl ester formation
Deprotection (if needed) Acidic conditions (e.g., TFA) RT 1–3 hours To remove Boc protecting group
Purification Recrystallization or silica gel chromatography Ambient Variable To isolate pure product

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Direct Acylation Piperidine-4-carboxylic acid Cyclobutylcarbonyl chloride, triethylamine 0–5 °C addition, RT reaction 75–90 Most straightforward method
Protection + Acylation + Deprotection N-Boc-piperidine-4-carboxylic acid methyl ester Boc anhydride, cyclobutylcarbonyl chloride, TFA Multi-step, RT 65–85 Improves selectivity, useful for complex syntheses
Esterification + Acylation Piperidine-4-carboxylic acid methyl ester Iodomethane, cyclobutylcarbonyl chloride RT 70–85 Protects acid group during acylation

Notes on Industrial and Scale-Up Considerations

  • Anhydrous and inert atmosphere conditions are critical to prevent hydrolysis of acid chlorides.
  • Use of automated reagent addition and temperature control improves reproducibility.
  • Purification by recrystallization is preferred for large scale to avoid chromatography.
  • Waste management of acid chlorides and organic solvents must be considered.

Chemical Reactions Analysis

1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols.

Scientific Research Applications

1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-(cyclobutylcarbonyl)piperidine-4-carboxylic acid with structurally related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) logP TPSA (Ų) H-Bond Donors H-Bond Acceptors Notable Properties/Activities
This compound C₁₁H₁₅NO₃ 215.24 ~1.5* 55.6 1 4 Intermediate in drug synthesis
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C₉H₁₅NO₄ 201.22 0.8 66.4 1 5 High solubility (carbamate group)
1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid C₁₂H₁₇NO₃ 229.27 1.9 55.6 1 4 GHS safety data available
1-(4-Bromobenzoyl)piperidine-4-carboxylic acid C₁₃H₁₄BrNO₃ 312.16 1.43 45.3 1 5 Brominated aromatic substituent
1-Isopropylpiperidine-4-carboxylic acid C₉H₁₅NO₂ 185.22 1.2 49.3 1 3 Flexible isopropyl group
GSK3004774 C₃₃H₃₄F₃N₃O₄ 634.64 3.8† 92.7 2 8 Calcium-sensing receptor modulator

*Estimated based on cyclopentyl analog ; †Predicted for GSK3004774.

Key Observations:

  • Lipophilicity : The cyclobutyl derivative (logP ~1.5) is less lipophilic than the cyclopentyl analog (logP 1.9) due to the smaller ring size, but more lipophilic than the ethoxycarbonyl variant (logP 0.8) .
  • Solubility : The ethoxycarbonyl compound’s higher TPSA (66.4 Ų) and polar carbamate group enhance aqueous solubility compared to the cyclobutyl derivative .

Biological Activity

1-(Cyclobutylcarbonyl)piperidine-4-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound, characterized by its cyclobutane ring, piperidine structure, and carboxylic acid functional group, is being investigated for its therapeutic properties and interactions with biological targets.

  • Molecular Formula : C11H17NO3
  • Molecular Weight : 211.26 g/mol
  • Structure : The compound features a unique combination of cyclic and acyclic components that may influence its biological activity.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, which include the use of different starting materials and reaction conditions. The versatility in synthesis allows for the creation of derivatives that may exhibit enhanced biological activities or altered pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of:

  • Pharmacological Applications : Compounds with similar structures often show promise as potential therapeutic agents. The specific biological activities of this compound are still being elucidated through ongoing studies.

Interaction Studies

Interaction studies focus on the binding affinity and activity of this compound against various biological targets. These studies typically assess:

  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes may indicate its potential as a drug candidate.
  • Receptor Modulation : Understanding how this compound interacts with receptors can provide insights into its therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can highlight the unique attributes of this compound. Below is a table summarizing some related compounds:

Compound NameStructure FeaturesUnique Attributes
N-Boc-piperidine-4-carboxylic acidPiperidine ring with a tert-butoxycarbonyl groupCommonly used as an intermediate in peptide synthesis
4-Piperidinecarboxylic acidPiperidine ring with a simple carboxylic acidLess complex than 1-(Cyclobutylcarbonyl)piperidine
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acidPiperidine ring with tert-butoxy groupUseful in protecting group strategies

This table illustrates how different functionalizations can affect reactivity and biological activity, emphasizing the unique positioning of this compound within this chemical family.

Case Studies and Research Findings

While specific case studies focusing solely on this compound remain limited, preliminary data suggest promising avenues for further investigation. For instance, studies on similar piperidine derivatives have shown significant antibacterial and antifungal activities, which may be extrapolated to this compound pending further research.

Example Study

A study evaluating the antimicrobial properties of piperidine derivatives found varying degrees of activity against different bacterial strains. Although direct data on this compound is not available, the findings underscore the potential for similar compounds to exhibit noteworthy biological effects:

Test OrganismTest Compound Activity (mm)Negative ControlPositive Control
E. Coli0035
S. Typhi0030
S. Aureus0028
B. Cereus0033
P. Aurigenosa0029

Q & A

Basic: What are the recommended synthetic routes for 1-(cyclobutylcarbonyl)piperidine-4-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes, including cyclobutylcarbonyl group introduction and piperidine core functionalization. Key steps include:

  • Acetylation : Reacting piperidine-4-carboxylic acid derivatives with cyclobutylcarbonyl chloride in the presence of pyridine as a catalyst under reflux conditions to ensure complete acylation .
  • Hydrolysis : For ester intermediates, hydrolysis with aqueous NaOH (e.g., 5N solution) at room temperature for 24 hours achieves carboxylic acid formation, yielding ~88% after acidification and purification .
  • Green Chemistry : Substituting traditional solvents with eco-friendly alternatives (e.g., ethanol/water mixtures) improves sustainability without compromising yield .

Basic: Which analytical techniques are critical for characterizing this compound and validating its structural integrity?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., cyclobutyl CH2 at δ 1.52–2.36 ppm, piperidine CH at δ 3.08–4.31 ppm) and confirms carbonyl groups .
    • IR : Detects functional groups (e.g., C=O stretch at ~1687 cm⁻¹, carboxylic acid O-H stretch at ~3359 cm⁻¹) .
  • Elemental Analysis : Validates purity (>95%) and stoichiometry (e.g., %C/%N deviations <0.05%) .
  • HPLC : Monitors purity (>99%) and identifies byproducts during scale-up .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Purity Variability : Impurities from incomplete acylation or hydrolysis can skew bioassay results. Validate via HPLC and orthogonal assays (e.g., mass spectrometry) .
  • Structural Analogues : Compare activity with derivatives like 1-(4-fluorobenzyl)piperidine-4-carboxylic acid to isolate the cyclobutylcarbonyl group’s role .
  • Assay Conditions : Standardize cell-based vs. cell-free systems; e.g., pH-dependent solubility may affect IC50 values in enzymatic assays .

Advanced: What strategies are employed in structure-activity relationship (SAR) studies for piperidine-carboxylic acid derivatives?

  • Systematic Substitution : Introduce electron-withdrawing (e.g., -NO2) or donating groups (e.g., -OCH3) to the cyclobutyl or piperidine moieties to modulate target binding .
  • Bioisosteres : Replace the cyclobutyl group with cyclohexyl or aromatic rings to assess steric and electronic effects on affinity .
  • Molecular Docking : Map interactions (e.g., hydrogen bonding with carboxylate groups, hydrophobic contacts with cyclobutyl) using X-ray crystallography or computational models .

Advanced: How can reaction yields be optimized during large-scale synthesis?

  • Catalyst Screening : Test alternatives to pyridine (e.g., DMAP) for faster acylation .
  • Temperature Control : Optimize reflux duration to minimize side reactions (e.g., over-hydrolysis of esters) .
  • Workup Refinement : Use ice-cooled acidification (pH 3–4) to precipitate the product efficiently, reducing solvent waste .

Advanced: What are the stability considerations for long-term storage of this compound?

  • Storage Conditions : Keep at -20°C in amber vials under inert gas (N2/Ar) to prevent oxidation of the cyclobutyl group .
  • Decomposition Risks : Monitor for CO2/N2O release (indicative of carboxylic acid decarboxylation) via TGA or FTIR .

Basic: How are analytical methods validated to ensure reproducibility in different laboratories?

  • Cross-Validation : Compare NMR/IR data with published spectra (e.g., PubChem CID 45789847) .
  • Reference Standards : Use certified materials (e.g., >99% purity by HPLC) for calibration .
  • Inter-laboratory Studies : Share protocols for hydrolysis time (24h ± 2h) and acid concentration (6N HCl) to standardize yields .

Advanced: What methodologies are used to separate enantiomers or diastereomers of this compound?

  • Chiral Chromatography : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) for resolution .
  • Asymmetric Synthesis : Use Boc-protected intermediates and chiral catalysts (e.g., Evans’ oxazolidinones) to control stereochemistry .

Advanced: How is computational modeling applied to predict target binding modes?

  • Docking Simulations : Use software like AutoDock Vina to predict interactions with carbonic anhydrase or GPCRs, focusing on the carboxylate group’s role in hydrogen bonding .
  • MD Simulations : Assess conformational flexibility of the piperidine ring in aqueous vs. lipid bilayer environments .

Basic: What safety protocols are essential for handling this compound in the lab?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from acetic anhydride or HCl fumes .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3 before disposal .

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